molecular formula C13H11F2N3O B2716393 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034342-29-3

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2716393
CAS No.: 2034342-29-3
M. Wt: 263.248
InChI Key: NSCRDNAVOYGTJV-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and an ethyl chain linked to a pyrimidine ring at the nitrogen atom

Scientific Research Applications

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the wide range of activities exhibited by benzamides and pyrimidines, this compound could potentially have interesting biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and 2-(pyrimidin-5-yl)ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-(pyrimidin-5-yl)ethylamine in an appropriate solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(2-(pyridin-3-yl)ethyl)benzamide
  • 3,4-difluoro-N-(2-(pyrimidin-4-yl)ethyl)benzamide
  • 3,4-difluoro-N-(2-(pyridin-4-yl)ethyl)benzamide

Uniqueness

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the specific positioning of the pyrimidine ring and the fluorine atoms, which confer distinct chemical and biological properties. This unique structure can result in different binding affinities, selectivities, and activities compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCRDNAVOYGTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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